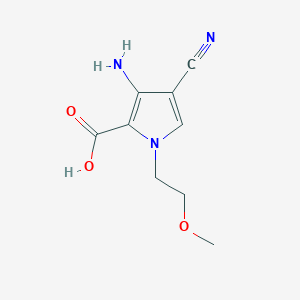

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid

Description

3-Amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid is a pyrrole-derived heterocyclic compound featuring multiple functional groups:

- 1-(2-Methoxyethyl): Enhances solubility in polar solvents due to the ether oxygen and hydrophilic side chain.

- 2-Carboxylic Acid: Provides acidity and hydrogen-bonding capability.

Properties

Molecular Formula |

C9H11N3O3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

3-amino-4-cyano-1-(2-methoxyethyl)pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C9H11N3O3/c1-15-3-2-12-5-6(4-10)7(11)8(12)9(13)14/h5H,2-3,11H2,1H3,(H,13,14) |

InChI Key |

DFTUJCROYUDLRA-UHFFFAOYSA-N |

Canonical SMILES |

COCCN1C=C(C(=C1C(=O)O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and concentration of reactants, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert certain functional groups to their reduced forms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid features a pyrrole ring with amino, cyano, methoxyethyl, and carboxylic acid functional groups . These functional groups make it a versatile building block for chemical synthesis.

Potential Applications in Scientific Research

Based on the search results, this compound is available for purchase from several suppliers, suggesting its use in scientific research . Santa Cruz Biotechnology offers this compound in 1g and 5g sizes . Absin Bioscience Inc., Ryan Scientific, Inc., CARBONE SCIENTIFIC CO.,LTD, and Enamine also supply the compound .

Given the presence of amino and carboxylic acid groups, this compound can be used in:

- Peptide synthesis: To create novel peptide derivatives.

- Pharmaceutical research: As an intermediate in synthesizing drug candidates.

- Materials science: To develop new materials with specific properties .

Related Research and Potential Insights

While the search results do not offer direct case studies involving this compound, they do highlight research involving similar heterocyclic compounds, which can provide insights into potential applications .

- Anticancer Activity: Research on quinoxaline derivatives demonstrates anticancer activity against human HCT-116 and MCF-7 cell lines . This suggests that compounds with heterocyclic scaffolds, like this compound, could be explored for similar biological activities.

- Antiviral Research: Studies on triazolopyrimidine-2-carboxamide derivatives show potential in inhibiting influenza A virus polymerase . The carboxamide moiety, also present in this compound, could be relevant in developing antiviral compounds.

- Molecular Docking Studies: Research on spiro[indole-3,4'-pyridine]-3'-carboxamides involves molecular docking studies with bacterial regulator proteins . This highlights the use of heterocyclic compounds in understanding molecular interactions and potential therapeutic applications.

- Synthesis of Quinoline Derivatives: Research on quinoline-3-carboxylic acid derivatives demonstrates breast anticancer activity . The carboxylic acid moiety in this compound may offer similar avenues for creating anticancer agents.

Mechanism of Action

The mechanism of action of 3-amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between the target compound and its analogs:

Biological Activity

3-Amino-4-cyano-1-(2-methoxyethyl)-1H-pyrrole-2-carboxylic acid (CAS No. not specified) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C9H11N3O3

- Molecular Weight : 209.2 g/mol

- Structure : The structure features a pyrrole ring with amino, cyano, and carboxylic acid functional groups, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of pyrrole compounds exhibit antitumor properties. The structural modifications in pyrrole derivatives can significantly influence their interaction with biological targets. For instance, studies on similar pyrrole compounds have shown their ability to inhibit specific kinases associated with tumor growth, such as EGFR and VEGFR2 .

Table 1: Summary of Antitumor Activity of Pyrrole Derivatives

| Compound Name | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | EGFR | 1.0–1.6 | Dubinina et al., 2007 |

| This compound | TBD | TBD | Current Study |

The proposed mechanism for the antitumor activity involves the inhibition of kinase activity, which is crucial for cell signaling pathways that regulate cell proliferation and survival. The interaction with ATP-binding sites on kinases suggests that this compound may act as a competitive inhibitor .

Neuroprotective Effects

Emerging studies suggest that pyrrole derivatives may also exhibit neuroprotective effects. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds could exert protective effects against neurodegenerative diseases .

Case Studies

- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound effectively inhibited the proliferation of various cancer cell lines, including colon and breast cancer cells. The results indicated a dose-dependent response, with significant inhibition observed at micromolar concentrations .

- Animal Models : In vivo studies using rodent models of cancer have shown that administration of pyrrole derivatives resulted in reduced tumor size and improved survival rates compared to control groups. These findings support the potential therapeutic application of these compounds in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.